molecular formula C9H10ClF3N2 B1492689 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2092548-77-9

5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1492689
CAS RN: 2092548-77-9
M. Wt: 238.64 g/mol
InChI Key: RXIIHSOEPYSBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is an organic compound used in various scientific research applications. It is a heterocyclic compound that contains a pyrazole ring with a chlorine atom attached to the methyl group, a cyclopropylmethyl group, and a trifluoromethyl group. Due to its unique structure, 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and the use in laboratory experiments.

Scientific Research Applications

Synthesis Techniques and Applications

  • Microwave-Assisted Synthesis : A study highlighted the synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters using microwave-induced techniques under solvent-free conditions. This approach demonstrated environmental benefits and efficiency advantages over traditional methods (Martins et al., 2006).

  • Flexible Synthesis of Pyrazoles : Another study presented a flexible synthesis technique for pyrazoles, allowing the functionalization of the C3 and C5 positions with different substituents. This method facilitated the creation of ligands with potential applications in catalysis and materials science (Grotjahn et al., 2002).

  • One-Pot Synthesis for Hydroxypyrazolines : Research on the one-step synthesis of aryl and heteroaroyl-substituted hydroxypyrazolines revealed efficient methods to create novel pyrazoline derivatives, showcasing the versatility of pyrazole chemistry (Bonacorso et al., 2006).

Potential Biological Activities

  • Antimycobacterial Activity : A series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized and tested for antimicrobial activity against Mycobacterium tuberculosis. Some compounds showed significant activity, highlighting the potential of pyrazole derivatives in developing new antimycobacterial agents (Almeida da Silva et al., 2008).

properties

IUPAC Name

5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c10-4-7-3-8(9(11,12)13)14-15(7)5-6-1-2-6/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIIHSOEPYSBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.